Potent Antiproliferative Activity Against Colorectal and Lung Cancer Cell Lines Compared to Other Quinoline Derivatives
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline demonstrates potent and selective antiproliferative activity against specific cancer cell lines. In head-to-head studies against COLO205 (colorectal adenocarcinoma) and H460 (non-small cell lung cancer) cell lines, the compound achieved sub-micromolar IC50 values of 0.32 µM and 0.89 µM, respectively . These values place it in a comparable activity range to optimized 2-phenylquinoline-4-carboxamide derivatives, such as compound 7b, which exhibited IC50 values of 0.2 µM against HCT116 and 0.5 µM against SK-OV-3 cells, and outperform many other quinoline scaffolds which often display IC50 values in the 8-34 µM range [1].
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | COLO205: 0.32 µM; H460: 0.89 µM |
| Comparator Or Baseline | Optimized 2-phenylquinoline-4-carboxamide (7b): HCT116: 0.2 µM, SK-OV-3: 0.5 µM; Other quinoline derivatives: 8.3-34.34 µM |
| Quantified Difference | Target compound exhibits comparable potency to lead-like 2-phenylquinoline derivatives and is significantly more potent (10-100x) than many other quinoline analogs |
| Conditions | Cytotoxicity assay on cancer cell lines (COLO205, H460, HCT116, SK-OV-3) |
Why This Matters
This quantifiable potency in specific cancer models justifies its selection as a lead-like scaffold or synthetic intermediate for anticancer drug discovery, particularly where colorectal or lung cancer targeting is prioritized.
- [1] Li, W., et al. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 25(21), 5939-5951. View Source
